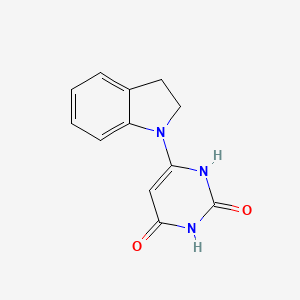
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both an indoline and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of indoline derivatives with pyrimidine precursors under specific reaction conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Both the indoline and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
作用机制
The mechanism of action of 6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The indoline and pyrimidine rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Indoline derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid.
Pyrimidine derivatives: Compounds such as pyrimidine-2,4-dione and 5-fluorouracil.
Uniqueness
6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of indoline and pyrimidine rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-10(13-12(17)14-11)15-6-5-8-3-1-2-4-9(8)15/h1-4,7H,5-6H2,(H2,13,14,16,17) |
InChI 键 |
AHHJLFRVHJYOMG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



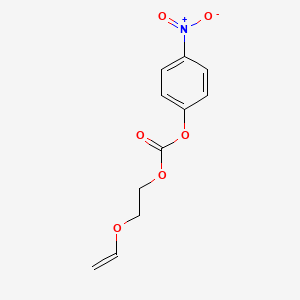
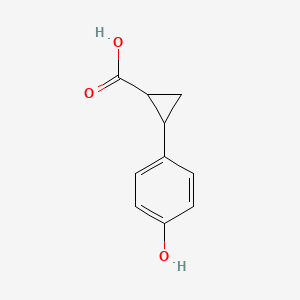
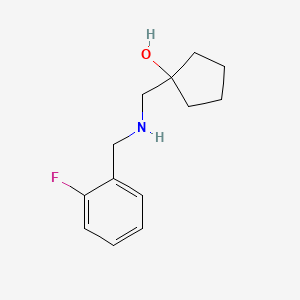
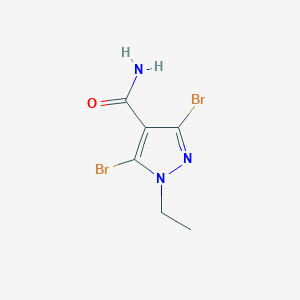
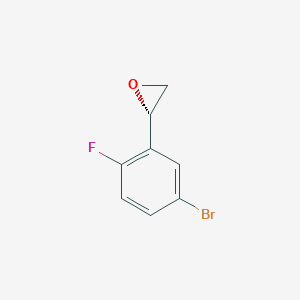
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)

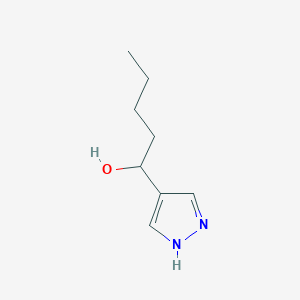
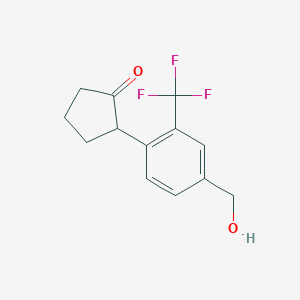
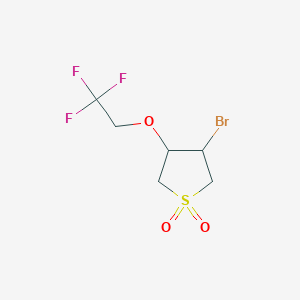
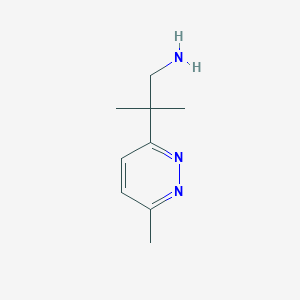
![3-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13333228.png)
![5-Chloro-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13333239.png)
